Cas no 18905-24-3 (N-(4-aminophenyl)guanidine)

N-(4-aminophenyl)guanidine is an organic compound featuring both an aromatic amine and a guanidine functional group, making it a versatile intermediate in synthetic chemistry. Its structure enables applications in pharmaceuticals, agrochemicals, and dye synthesis, where it serves as a key building block for heterocyclic compounds. The presence of the guanidine moiety enhances its reactivity in nucleophilic and coordination chemistry, while the aromatic amine group allows for further functionalization. This compound is particularly valued for its stability and compatibility with a range of reaction conditions, facilitating its use in multi-step synthetic routes. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
N-(4-aminophenyl)guanidine structure
N-(4-aminophenyl)guanidine structure
Product Name:N-(4-aminophenyl)guanidine
CAS No:18905-24-3
MF:C7H10N4
MW:150.1811003685
MDL:MFCD12024864
CID:1382569
PubChem ID:409362
Update Time:2025-11-02

N-(4-aminophenyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • Guanidine, (4-aminophenyl)-
    • N-(4-aminophenyl)guanidine
    • NSC20579
    • 5441-10-1
    • 18905-24-3
    • CHEMBL271404
    • SCHEMBL1438380
    • EN300-268159
    • 1-(4-aminophenyl)guanidine
    • DB-213938
    • AKOS006318453
    • aniline, 4-guanidino-
    • PD121094
    • 4- Guanidinoanilin
    • NSC 20579
    • MDL: MFCD12024864
    • Inchi: 1S/C7H10N4/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
    • InChI Key: HXKWSIPCTVYMBN-UHFFFAOYSA-N
    • SMILES: N(=C(/N)\N)/C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 150.0907
  • Monoisotopic Mass: 150.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 90.4Ų

Experimental Properties

  • PSA: 87.92

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Additional information on N-(4-aminophenyl)guanidine

N-(4-aminophenyl)guanidine (CAS 18905-24-3): A Comprehensive Guide to Properties and Applications

The chemical compound N-(4-aminophenyl)guanidine (CAS 18905-24-3) represents an important organic intermediate with diverse applications in pharmaceutical research and specialty chemical synthesis. This aromatic guanidine derivative has gained significant attention in recent years due to its unique molecular structure and versatile reactivity.

Chemically classified as an aromatic guanidine compound, N-(4-aminophenyl)guanidine features both an amine group and a guanidine moiety attached to a phenyl ring. This distinctive structure makes it particularly valuable for creating more complex molecular architectures. Researchers frequently search for "N-(4-aminophenyl)guanidine synthesis" and "CAS 18905-24-3 properties" as they explore its potential in various scientific applications.

Recent studies highlight the growing importance of N-(4-aminophenyl)guanidine derivatives in medicinal chemistry. The compound serves as a key building block for developing novel therapeutic agents, particularly in areas like enzyme inhibition and receptor modulation. Current trends in pharmaceutical research show increased interest in "guanidine-based drug discovery" and "aminophenyl compounds in medicine," positioning this chemical as particularly relevant to modern drug development.

The physical properties of N-(4-aminophenyl)guanidine (CAS 18905-24-3) include moderate solubility in polar organic solvents and characteristic stability under standard laboratory conditions. These attributes make it practical for various synthetic applications. Analytical chemists often inquire about "N-(4-aminophenyl)guanidine solubility" and "CAS 18905-24-3 spectral data" when planning their experimental work.

In material science, N-(4-aminophenyl)guanidine has shown promise as a precursor for advanced polymers and functional materials. Its ability to participate in multiple types of chemical reactions makes it valuable for creating materials with specific electronic or mechanical properties. The growing field of "smart material development" frequently incorporates such versatile intermediates.

The synthesis of N-(4-aminophenyl)guanidine typically involves the reaction of p-phenylenediamine with cyanamide derivatives, though several optimized protocols exist. Researchers looking for "CAS 18905-24-3 synthesis methods" will find various published procedures with different yield optimization strategies. Recent advances in green chemistry have also led to more environmentally friendly production methods for this compound.

Quality control for N-(4-aminophenyl)guanidine (CAS 18905-24-3) typically involves HPLC analysis and spectroscopic characterization. The compound's purity is crucial for its applications, particularly in pharmaceutical contexts. Common search queries like "N-(4-aminophenyl)guanidine purity standards" and "CAS 18905-24-3 analytical methods" reflect this important aspect of its commercial and research use.

From a commercial perspective, N-(4-aminophenyl)guanidine is available through specialty chemical suppliers worldwide. The global market for such fine chemicals has been growing steadily, driven by increasing research activities in both academic and industrial settings. Business professionals often research "N-(4-aminophenyl)guanidine suppliers" and "CAS 18905-24-3 market trends" when sourcing this material.

Safety considerations for handling N-(4-aminophenyl)guanidine follow standard laboratory protocols for aromatic amines. While not classified as highly hazardous, proper personal protective equipment is recommended during its handling. Occupational health specialists may search for "N-(4-aminophenyl)guanidine safety data" or "CAS 18905-24-3 handling guidelines" when establishing workplace safety procedures.

The future research directions for N-(4-aminophenyl)guanidine (CAS 18905-24-3) appear promising, particularly in the development of new catalytic systems and biologically active compounds. As synthetic methodologies continue to advance, this compound's utility will likely expand into new areas of chemical innovation. Cutting-edge research queries like "N-(4-aminophenyl)guanidine in nanotechnology" and "CAS 18905-24-3 novel applications" suggest exciting potential developments on the horizon.

In conclusion, N-(4-aminophenyl)guanidine represents a versatile and valuable chemical intermediate with wide-ranging applications across multiple scientific disciplines. Its unique structural features and reactivity profile ensure its continued importance in both current research and future technological developments. For researchers and industry professionals alike, understanding the properties and potential of this compound (CAS 18905-24-3) remains essential for innovation in chemistry and related fields.

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